![molecular formula C15H11N7 B256796 2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)
2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as JNK-IN-8, and it has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
JNK-IN-8 inhibits the activity of the JNK pathway by binding to the ATP-binding site of the JNK enzyme. This prevents the phosphorylation of downstream targets of the pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
JNK-IN-8 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects. It has been proposed as a potential therapeutic strategy for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the JNK pathway, which is involved in neuronal apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of JNK-IN-8 is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, JNK-IN-8 has been shown to have limited solubility in aqueous solutions, which can make it difficult to use in some lab experiments. Additionally, the high cost of JNK-IN-8 can be a limiting factor for some researchers.
Future Directions
There are several future directions for research on JNK-IN-8. One area of interest is the potential use of JNK-IN-8 in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to explore the potential use of JNK-IN-8 in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for JNK-IN-8 could make it more accessible for use in scientific research.
Synthesis Methods
The synthesis of JNK-IN-8 involves several steps, including the reaction of 2-aminonicotinonitrile with 3-pyridinecarboxaldehyde to form 2-amino-4-(3-pyridyl)-3-cyanobutyronitrile. This intermediate is then reacted with 3-cyanopyridine-4-carboxylic acid to form JNK-IN-8. The final product is obtained through purification by recrystallization.
Scientific Research Applications
JNK-IN-8 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of the JNK pathway has been proposed as a potential therapeutic strategy for cancer treatment, and JNK-IN-8 has been shown to have promising results in preclinical studies.
properties
Product Name |
2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile |
|---|---|
Molecular Formula |
C15H11N7 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-amino-4-(cyanomethyl)-6-(pyridin-3-ylmethylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H11N7/c16-4-3-11-12(6-17)14(19)22-15(13(11)7-18)21-9-10-2-1-5-20-8-10/h1-2,5,8H,3,9H2,(H3,19,21,22) |
InChI Key |
CWCZEXIJVWLPIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine](/img/structure/B256719.png)
![1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one](/img/structure/B256720.png)
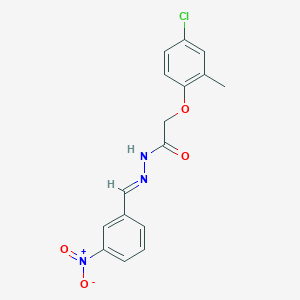
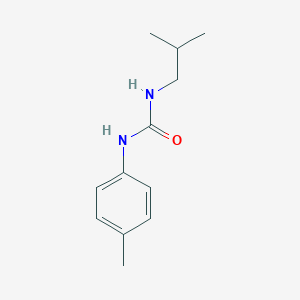
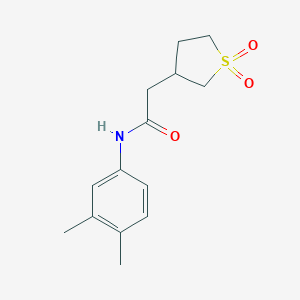
![1-(2-Furoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B256727.png)
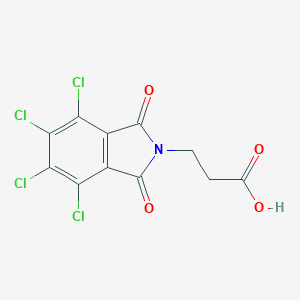
![N'-[(E)-(3-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B256730.png)
![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)
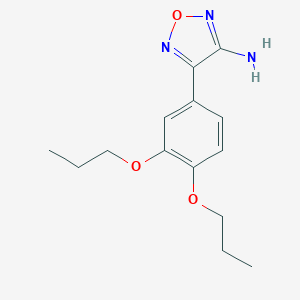
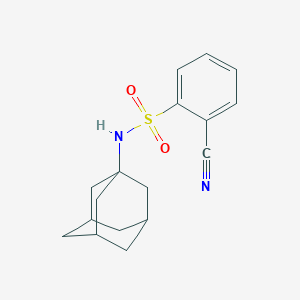
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)
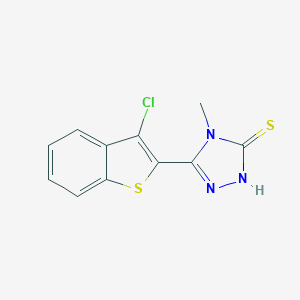
![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)